N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique structure combining benzodioxin, pyrazole, and carboxamide groups
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. For cholinesterase, this includes the regulation of acetylcholine, a key neurotransmitter in the nervous system. For lipoxygenase, the compound’s action can influence the metabolism of arachidonic acid, a fatty acid involved in inflammatory responses .
Pharmacokinetics
Pharmacokinetic studies of similar compounds suggest that they are absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its therapeutic effect.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting cholinesterase, the compound can increase the concentration of acetylcholine in the nervous system, potentially affecting nerve signal transmission. Similarly, by inhibiting lipoxygenase, the compound can alter the production of leukotrienes, molecules that mediate inflammatory responses .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its target enzymes. Additionally, the presence of other substances in the body, such as food or other drugs, can influence the absorption and metabolism of the compound, potentially affecting its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the 2,3-dihydro-1,4-benzodioxin ring.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions.
Coupling Reactions: The benzodioxin and pyrazole moieties are coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the coupled intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features. The presence of both benzodioxin and pyrazole rings in a single molecule provides a versatile platform for chemical modifications and biological interactions. This makes it distinct from other compounds that may only contain one of these moieties.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-16-20(12-25-28(16)18-7-3-2-4-8-18)23(29)26-17-11-24-27(13-17)14-19-15-30-21-9-5-6-10-22(21)31-19/h2-13,19H,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVZEDBENXNXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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